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Introduction
6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of

the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of

plasminogen to plasmin, the primary enzyme responsible for the breakdown of fibrin clots.[1][2]

This action stabilizes clots and is clinically utilized to control bleeding in various situations,

including surgical procedures and in patients with certain bleeding disorders.[2] A thorough

understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and

excretion (ADME)—is critical for its safe and effective use. This guide provides a

comprehensive overview of the pharmacokinetics of 6-aminocaproic acid, detailing

quantitative data, experimental methodologies, and relevant physiological pathways.

Core Pharmacokinetic Parameters
The pharmacokinetic profile of 6-aminocaproic acid is characterized by rapid oral absorption,

wide distribution, minimal metabolism, and primary excretion via the kidneys. The key

quantitative parameters are summarized in the tables below.

Table 1: Absorption and Distribution of 6-Aminocaproic
Acid
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Parameter Value Species
Route of
Administration

Citation

Bioavailability (F) ~100% Human Oral [3][4]

Time to Peak

Plasma

Concentration

(Tmax)

1.2 ± 0.45 hours Human Oral [3][5]

Peak Plasma

Concentration

(Cmax) after 5g

oral dose

164 ± 28 mcg/mL Human Oral [3]

Volume of

Distribution (Vd)
23.1 ± 6.6 L Human Oral [5]

Volume of

Distribution (Vd)
30.0 ± 8.2 L Human Intravenous [3]

Plasma Protein

Binding

Not significantly

bound
Human - [6]

Table 2: Metabolism and Excretion of 6-Aminocaproic
Acid
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Parameter Value Species Citation

Metabolism Minimal Human [5]

Primary Metabolite Adipic acid Human [3]

Percentage of Dose

Excreted Unchanged

in Urine

~65% Human [3][7]

Percentage of Dose

Excreted as Adipic

Acid in Urine

~11% Human [3][7]

Elimination Half-life

(t½)
~2 hours Human [7]

Renal Clearance 116 mL/min Human [3][7]

Total Body Clearance 169 mL/min Human [3]

Signaling and Action Pathways
The primary mechanism of action of 6-aminocaproic acid is the inhibition of fibrinolysis. It also

has a proposed, though less understood, effect on lipoprotein(a) levels.

Fibrinolysis Signaling Pathway
6-Aminocaproic acid exerts its antifibrinolytic effect by competitively inhibiting the binding of

plasminogen and plasmin to fibrin. This prevents the degradation of the fibrin clot, thereby

promoting hemostasis.
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Fibrinolytic System

Inhibition by 6-Aminocaproic Acid
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Inhibition of the Fibrinolysis Pathway by 6-Aminocaproic Acid.

Proposed Signaling Pathway for Lipoprotein(a)
Reduction
Elevated levels of lipoprotein(a) [Lp(a)] are a risk factor for cardiovascular disease. 6-
Aminocaproic acid has been suggested to lower Lp(a) levels, potentially by interfering with its

assembly. Lp(a) consists of an LDL-like particle containing apolipoprotein B-100 (ApoB) and a

unique glycoprotein, apolipoprotein(a) [apo(a)]. The structural homology between apo(a) and

plasminogen, particularly the presence of lysine-binding sites, is thought to be the target of 6-
aminocaproic acid.

Lipoprotein(a) Assembly

Proposed Inhibition
Apolipoprotein(a) Apolipoprotein B-100

(on LDL particle)
Binds to

Lipoprotein(a)
Forms

6-Aminocaproic Acid

Binds to Lysine-
binding sites
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Proposed Mechanism of 6-Aminocaproic Acid in Reducing Lipoprotein(a).
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetic

properties of a drug. Below are outlines of key experimental protocols for studying 6-
aminocaproic acid.

Pharmacokinetic Study Workflow
A typical clinical pharmacokinetic study to determine the bioavailability and other parameters of

an orally administered drug like 6-aminocaproic acid follows a structured workflow.
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General Workflow for a 6-Aminocaproic Acid Pharmacokinetic Study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b072779?utm_src=pdf-body-img
https://www.benchchem.com/product/b072779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oral Bioavailability Study
Based on FDA guidance for bioequivalence studies of 6-aminocaproic acid tablets, a typical

protocol would be as follows.[8]

Study Design: A single-dose, two-treatment, two-period crossover study in healthy adult male

and non-pregnant, non-lactating female subjects under fasting conditions.[8]

Subjects: A sufficient number of healthy volunteers to provide statistical power, typically 24-

36 subjects. Inclusion criteria would include age (e.g., 18-55 years), a body mass index

within a normal range, and no clinically significant abnormalities on physical examination and

laboratory tests. Exclusion criteria would include a history of bleeding disorders,

thromboembolic events, renal impairment, or hypersensitivity to the drug.

Drug Administration: In each period, subjects receive a single oral dose of the test

formulation or the reference standard (e.g., 1 gm 6-aminocaproic acid tablet) after an

overnight fast of at least 10 hours.[8] A standardized meal is typically provided a few hours

after dosing. A washout period of at least 7 half-lives (approximately 14 hours, but typically

extended to 7 days in practice) separates the two treatment periods.

Blood Sampling: Venous blood samples are collected in tubes containing an appropriate

anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose

(e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

Sample Handling and Analysis: Plasma is separated by centrifugation and stored frozen

(e.g., at -70°C) until analysis. Plasma concentrations of 6-aminocaproic acid are

determined using a validated analytical method, such as HPLC-UV.[9]

Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and

AUC0-∞) are calculated from the plasma concentration-time data for each subject and

formulation. Statistical analysis, typically an analysis of variance (ANOVA), is performed on

the log-transformed data. The 90% confidence intervals for the ratio of the geometric means

(test/reference) for Cmax and AUC should fall within the acceptance range of 80-125% to

establish bioequivalence.[8]
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Determination of Plasma Protein Binding by Equilibrium
Dialysis
Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma

proteins.[6]

Materials: Human plasma, phosphate-buffered saline (PBS, pH 7.4), 6-aminocaproic acid
stock solution, and a multi-well equilibrium dialysis apparatus with semi-permeable

membranes (e.g., molecular weight cutoff of 12-14 kDa).[6]

Procedure:

A stock solution of 6-aminocaproic acid is prepared and spiked into human plasma to

achieve a clinically relevant concentration (e.g., 130 µg/mL).[7]

The dialysis unit consists of two chambers separated by a semi-permeable membrane.

One chamber is filled with the drug-spiked plasma, and the other with an equal volume of

PBS.[6]

The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time to

reach equilibrium (typically 4-6 hours).

At the end of the incubation, aliquots are taken from both the plasma and the buffer

chambers.

To ensure matrix consistency for analysis, the buffer aliquot is mixed with an equal volume

of blank plasma, and the plasma aliquot is mixed with an equal volume of PBS.

Proteins in the samples are precipitated using a solvent like acetonitrile.

The concentrations of 6-aminocaproic acid in the supernatants from both chambers are

determined by a validated analytical method (e.g., LC-MS/MS).

Calculation: The percentage of unbound drug is calculated as the ratio of the concentration

in the buffer chamber to the concentration in the plasma chamber at equilibrium. The

percentage of protein binding is then calculated as 100% - % unbound.
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Determination of Renal Clearance
Renal clearance is a measure of the volume of plasma from which a substance is completely

removed by the kidneys per unit of time.

Study Design: A clinical study involving healthy volunteers or patients with normal renal

function.

Procedure:

A known dose of 6-aminocaproic acid is administered, typically intravenously, to avoid

confounding factors of absorption.

Serial blood samples are collected over a specified period to determine the plasma

concentration-time profile of the drug.

Urine is collected over defined intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) and the

volume of each collection is recorded.

The concentration of 6-aminocaproic acid in both plasma and urine samples is measured

using a validated analytical method.

Calculation:

The rate of urinary excretion for each collection interval is calculated by multiplying the

urine concentration by the urine flow rate.

The renal clearance (CLr) for each interval is then calculated using the formula: CLr =

(Rate of Excretion) / (Plasma Concentration at the midpoint of the interval).

The total renal clearance can also be calculated as the total amount of unchanged drug

excreted in the urine divided by the total plasma AUC (Area Under the Curve). Since the

renal clearance of 6-aminocaproic acid (116 mL/min) approximates the glomerular

filtration rate (GFR), it suggests that the drug is primarily cleared by glomerular filtration

with minimal tubular secretion or reabsorption.[3]

Analytical Methodologies
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Accurate and precise quantification of 6-aminocaproic acid in biological matrices is

fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) with

ultraviolet (UV) detection is a commonly employed method.[1][9][10]

HPLC-UV Method for Quantification in Plasma
Sample Preparation: A simple protein precipitation step is often sufficient. An aliquot of

plasma is mixed with a precipitating agent such as acetonitrile or perchloric acid. The mixture

is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is

then collected for injection into the HPLC system.

Chromatographic Conditions:

Column: A C18 reversed-phase column is typically used.[11]

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer

(e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol)

is common.[9][10]

Flow Rate: A typical flow rate is around 1 mL/min.[1]

Detection: UV detection at a low wavelength, such as 200 nm, is used as 6-aminocaproic
acid lacks a strong chromophore.[1][9]

Validation: The method must be validated according to regulatory guidelines, assessing

parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion
6-Aminocaproic acid exhibits a favorable pharmacokinetic profile with rapid and complete oral

absorption, wide distribution, limited metabolism, and efficient renal excretion of the unchanged

drug. Its primary mechanism of action is the well-established inhibition of plasminogen

activation, leading to the stabilization of fibrin clots. The potential for 6-aminocaproic acid to

modulate lipoprotein(a) levels presents an interesting area for further investigation. The

experimental protocols and analytical methods outlined in this guide provide a framework for

the continued study and clinical application of this important antifibrinolytic agent. A thorough
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understanding of these pharmacokinetic and pharmacodynamic principles is paramount for

optimizing therapeutic outcomes and ensuring patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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